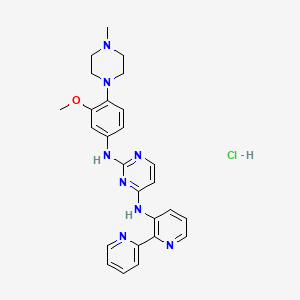
Tamra-peg2-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tamra-peg2-NH2 ist ein Farbstoffderivat von Tetramethylrhodamin (TAMRA), das zwei Polyethylenglykol (PEG)-Einheiten und eine Aminogruppe (NH2) enthält. Diese Verbindung wird aufgrund ihrer fluoreszierenden Eigenschaften und ihrer Fähigkeit, kovalente Bindungen mit Carboxylgruppen durch Kondensationsreaktionen zu bilden, in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird synthetisiert, indem zwei Polyethylenglykol-Einheiten an den Tetramethylrhodamin-Kern gebunden werden. Die Aminogruppe wird an die PEG-Kette eingeführt, wodurch sie mit Carboxylgruppen reagieren kann, um stabile kovalente Bindungen zu bilden. Die Synthese umfasst die folgenden Schritte:
PEGylierung: Die PEG-Einheiten werden durch eine Reihe von chemischen Reaktionen an den Tetramethylrhodamin-Kern gebunden.
Aminierung: Die Aminogruppe wird an die PEG-Kette eingeführt, wodurch sie mit Carboxylgruppen reagieren kann.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound umfasst die großtechnische Synthese unter Verwendung automatisierter Systeme, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess umfasst:
Rohstoffaufbereitung: Hochreines Tetramethylrhodamin und Polyethylenglykol werden hergestellt.
Reaktionsaufbau: Die PEGylierungs- und Aminierungsreaktionen werden in kontrollierten Umgebungen durchgeführt, um die Konsistenz zu gewährleisten.
Reinigung: Das Endprodukt wird unter Verwendung von Chromatographietechniken gereinigt, um alle Verunreinigungen zu entfernen.
Chemische Reaktionsanalyse
Reaktionstypen
This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Kondensationsreaktionen: Die Aminogruppe reagiert mit Carboxylgruppen, um stabile kovalente Bindungen zu bilden.
Click-Chemie: Die Verbindung kann an kupferkatalysierten Azid-Alkin-Cycloadditionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Kondensationsreaktionen: Häufige Reagenzien sind Carboxyl-haltige Verbindungen, und die Reaktion wird typischerweise in Gegenwart eines Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid (DCC) durchgeführt.
Click-Chemie: Reagenzien umfassen Azide und Alkine, wobei Kupfer(I) als Katalysator dient.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind kovalent gebundene Konjugate von this compound mit verschiedenen Biomolekülen oder synthetischen Verbindungen.
Wissenschaftliche Forschungsanwendungen
This compound wird aufgrund seiner fluoreszierenden Eigenschaften und seiner Fähigkeit, stabile kovalente Bindungen zu bilden, in der wissenschaftlichen Forschung häufig verwendet. Zu seinen Anwendungen gehören:
Fluoreszenzmarkierung: Wird verwendet, um Proteine, Nukleinsäuren und andere Biomoleküle zur Bildgebung und Detektion zu markieren.
Biosensoren: Einsatz bei der Entwicklung von Biosensoren zum Nachweis spezifischer Biomoleküle.
Arzneimittelverabreichung: Wird in Arzneimittelverabreichungssystemen verwendet, um die Verteilung und Freisetzung von therapeutischen Wirkstoffen zu verfolgen.
Molekularsonden: Dient als molekulare Sonde in verschiedenen biochemischen Assays, um zelluläre Prozesse zu untersuchen.
Wirkmechanismus
This compound entfaltet seine Wirkungen durch seine fluoreszierenden Eigenschaften und seine Fähigkeit, kovalente Bindungen zu bilden. Die Aminogruppe reagiert mit Carboxylgruppen an Zielmolekülen und bildet stabile Konjugate. Die Fluoreszenz des Tetramethylrhodamin-Kerns ermöglicht die Visualisierung und Verfolgung dieser Konjugate in verschiedenen biologischen und chemischen Systemen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tamra-peg2-NH2 is synthesized by attaching two polyethylene glycol units to the tetramethylrhodamine core. The amino group is introduced to the PEG chain, allowing it to react with carboxyl groups to form stable covalent bonds. The synthesis involves the following steps:
PEGylation: The PEG units are attached to the tetramethylrhodamine core through a series of chemical reactions.
Amination: The amino group is introduced to the PEG chain, enabling it to react with carboxyl groups.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes:
Raw Material Preparation: High-purity tetramethylrhodamine and polyethylene glycol are prepared.
Reaction Setup: The PEGylation and amination reactions are carried out in controlled environments to ensure consistency.
Purification: The final product is purified using chromatography techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Tamra-peg2-NH2 undergoes several types of chemical reactions, including:
Condensation Reactions: The amino group reacts with carboxyl groups to form stable covalent bonds.
Click Chemistry: The compound can participate in copper-catalyzed azide-alkyne cycloaddition reactions.
Common Reagents and Conditions
Condensation Reactions: Common reagents include carboxyl-containing compounds, and the reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Click Chemistry: Reagents include azides and alkynes, with copper(I) as the catalyst.
Major Products Formed
The major products formed from these reactions are covalently bonded conjugates of this compound with various biomolecules or synthetic compounds.
Wissenschaftliche Forschungsanwendungen
Tamra-peg2-NH2 is extensively used in scientific research due to its fluorescent properties and ability to form stable covalent bonds. Some of its applications include:
Fluorescent Labeling: Used to label proteins, nucleic acids, and other biomolecules for imaging and detection.
Biosensors: Employed in the development of biosensors for detecting specific biomolecules.
Drug Delivery: Utilized in drug delivery systems to track the distribution and release of therapeutic agents.
Molecular Probes: Acts as a molecular probe in various biochemical assays to study cellular processes.
Wirkmechanismus
Tamra-peg2-NH2 exerts its effects through its fluorescent properties and ability to form covalent bonds. The amino group reacts with carboxyl groups on target molecules, forming stable conjugates. The fluorescence of the tetramethylrhodamine core allows for the visualization and tracking of these conjugates in various biological and chemical systems .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tetramethylrhodamin (TAMRA): Die Stammverbindung von Tamra-peg2-NH2, die für ähnliche fluoreszierende Markierungsanwendungen verwendet wird.
Tamra-peg4-NH2: Eine ähnliche Verbindung mit vier Polyethylenglykol-Einheiten, die eine erhöhte Löslichkeit und Flexibilität bietet.
Tamra-peg2-COOH: Ein Derivat mit einer Carboxylgruppe anstelle einer Aminogruppe, das für verschiedene Konjugationsstrategien verwendet wird.
Einzigartigkeit
This compound ist einzigartig aufgrund seiner Kombination aus fluoreszierenden Eigenschaften und dem Vorhandensein einer Aminogruppe, die es ermöglicht, stabile kovalente Bindungen mit Carboxylgruppen zu bilden. Dies macht es für verschiedene wissenschaftliche Forschungsanwendungen, darunter fluoreszierende Markierung, Biosensoren und Arzneimittelverabreichungssysteme, äußerst vielseitig .
Eigenschaften
Molekularformel |
C31H36N4O6 |
|---|---|
Molekulargewicht |
560.6 g/mol |
IUPAC-Name |
5-[2-[2-(2-aminoethoxy)ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C31H36N4O6/c1-34(2)21-6-9-24-27(18-21)41-28-19-22(35(3)4)7-10-25(28)29(24)23-8-5-20(17-26(23)31(37)38)30(36)33-12-14-40-16-15-39-13-11-32/h5-10,17-19H,11-16,32H2,1-4H3,(H-,33,36,37,38) |
InChI-Schlüssel |
GMRKVPYOUYBUMT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCN)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


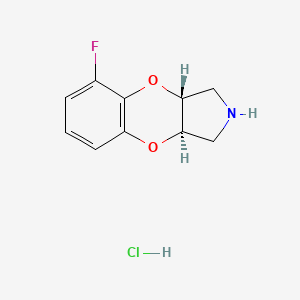
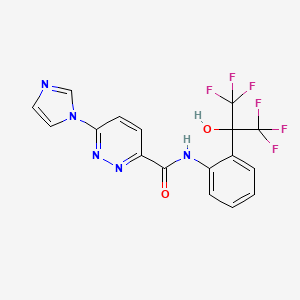
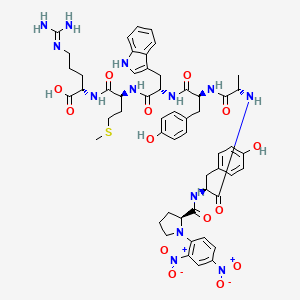
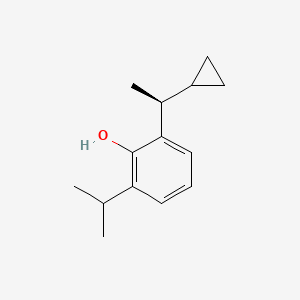
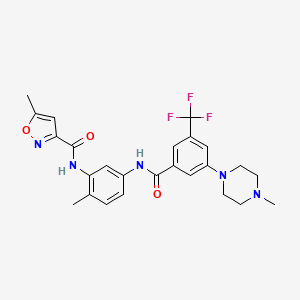
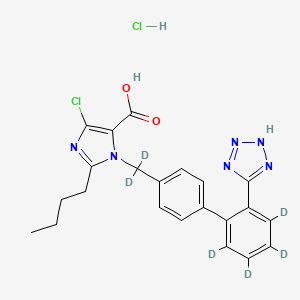
![2-(5-cyclopropyl-11-morpholin-4-yl-7-oxo-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-8-yl)-N-(5-fluoropyridin-2-yl)acetamide](/img/structure/B12382814.png)
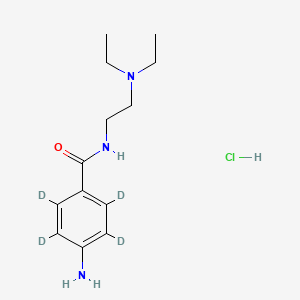

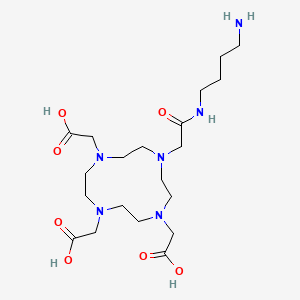
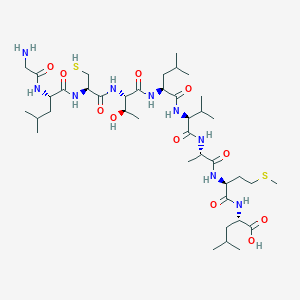
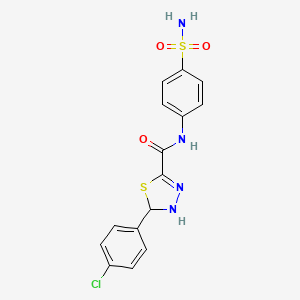
![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)
